Difril - 1049-27-0

Difril

Catalog Number: EVT-1542262
CAS Number: 1049-27-0
Molecular Formula: C24H28ClN
Molecular Weight: 365.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Source and Classification

Difril is classified under the category of antianginal agents. It is derived from the class of compounds known as phenethylamines. The chemical structure of Difril is characterized by a prenyl group attached to an amino compound, which contributes to its pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Difril involves several steps, typically starting from simpler organic precursors. The general synthetic route includes:

  1. Formation of the Prenyl Group: The prenyl group is introduced through alkylation reactions involving prenyl bromide and suitable nucleophiles.
  2. Amine Formation: The reaction of the prenylated compound with various amines leads to the formation of the final product.
  3. Purification: The synthesized Difril is purified using techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical use.

The synthesis can be optimized using various catalysts and solvents to enhance yield and selectivity.

Molecular Structure Analysis

Structure and Data

Difril has a molecular formula of C16H19NC_{16}H_{19}N with a molecular weight of approximately 239.34 g/mol. Its structure features a prenyl side chain attached to an amine group, which is crucial for its biological activity. The three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity.

Key Structural Features

  • Functional Groups: The presence of an amino group and a prenyl side chain.
  • Stereochemistry: The configuration around the chiral centers can influence its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Difril participates in several chemical reactions typical for amines:

  1. Acid-Base Reactions: As an amine, Difril can act as a base, forming salts with acids.
  2. N-Alkylation: It can undergo N-alkylation reactions leading to more complex derivatives.
  3. Degradation Pathways: Under certain conditions, Difril may degrade into various byproducts, which must be characterized for safety assessments.

These reactions are essential for understanding both its therapeutic actions and potential side effects.

Mechanism of Action

Process and Data

Difril's mechanism primarily involves the depletion of catecholamines in myocardial tissues. This action reduces heart rate and myocardial oxygen demand, which is beneficial in treating angina pectoris.

  1. Catecholamine Depletion: By reducing levels of norepinephrine and epinephrine in cardiac tissues, Difril lowers cardiac workload.
  2. Vasodilation: It may also induce vasodilation, contributing to improved blood flow and reduced anginal symptoms.

Data from clinical studies indicate that this mechanism effectively alleviates symptoms in patients with ischemic heart conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Difril typically appears as a crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability.

Chemical Properties

  • Stability: Difril is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with acids to form salts, which can be utilized for formulation purposes.

Relevant data on these properties are crucial for formulation development in pharmaceuticals.

Applications

Scientific Uses

Difril has been primarily used in cardiology for managing angina pectoris, though its application has decreased due to the emergence of newer drugs with better safety profiles. Research continues into its potential uses in other areas such as:

  • Cardiac Research: Investigating the role of catecholamines in heart disease.
  • Pharmacology Studies: Understanding drug interactions and mechanisms related to catecholamine modulation.

Despite its reduced clinical usage, Difril remains a subject of interest in pharmacological research due to its unique mechanism of action and historical significance in cardiovascular therapy.

Introduction to Difril: Pharmacological and Therapeutic Context

Historical Development and Nomenclature of Difril

The development of Difril (prenylamine hydrochloride) emerged during the mid-20th century when pharmaceutical research was intensively focused on coronary vasodilators for angina management. The compound was synthesized and developed as a therapeutic agent specifically designed to address cardiac ischemia through novel mechanisms [2]. Its chemical nomenclature follows IUPAC conventions for organic compounds, systematically describing its molecular structure: N-(1-Methyl-2-phenylethyl)-γ-phenylbenzenepropanamine hydrochloride [2]. This name precisely denotes the tertiary amine structure with phenylalkyl substituents characteristic of this compound class.

The nonproprietary name prenylamine derives from the systematic naming conventions established by international pharmacopeias, combining the "prenyl" segment (indicating its propenylamine backbone) with the "-amine" suffix denoting its nitrogenous functional group. The "Difril" designation represents a brand-specific identifier used during its commercial history. Regulatory naming systems including the United States Adopted Names (USAN) and International Nonproprietary Names (INN) would classify this compound under its pharmacologically descriptive name rather than its brand designation [10]. The compound's research and development code during its investigational phase remains undocumented in available literature, though typical practice of the era would have assigned an internal company identifier prior to generic naming.

Table 1: Nomenclature of Difril/Prenylamine Hydrochloride

Nomenclature TypeDesignationSource System
Chemical Name (IUPAC)N-(1-Methyl-2-phenylethyl)-γ-phenylbenzenepropanamine hydrochlorideIUPAC Convention
CAS Registry Number1049-27-0Chemical Abstracts Service
Nonproprietary NamePrenylamine HydrochlorideINN/USAN Systems
Brand Name (Historical)DifrilPharmaceutical Marketing
Molecular FormulaC₂₄H₂₇N·HClChemical Identification

Structural Classification Within Its Drug Class

Difril belongs to the diphenylpropylamine structural class, characterized by a central propylamine chain with phenyl ring substitutions at both terminals. Its molecular structure features a tertiary amine center (molecular weight 365.95 g/mol) with methyl and phenethyl substituents, and a diphenylpropyl extension terminating in a benzenepropanamine moiety [2]. This arrangement creates a lipophilic molecular architecture with calculated exact mass of 365.1910 g/mol and elemental composition of 78.77% carbon, 7.71% hydrogen, 9.69% chlorine, and 3.83% nitrogen [2].

Pharmacologically, Difril exhibits dual classification based on its mechanism of action. Primarily, it functions as a selective catecholamine depletor through interference with vesicular storage in myocardial tissue [2]. Secondarily, it demonstrates calcium channel blocking activity, placing it within the early generation of compounds exhibiting this mechanism before the development of specialized calcium channel blockers [2]. This dual-action profile positioned Difril uniquely at the intersection of antianginal drug classes during its therapeutic use period.

Structurally, Difril shares significant homology with tranquilizer compounds like proadifen, featuring the characteristic diphenylalkyl backbone that facilitates membrane interaction. The hydrochloride salt form (CAS 1049-27-0) enhances its aqueous solubility and bioavailability relative to the free base form. The compound's stereochemistry, while not fully specified in available literature, likely influences its pharmacodynamic profile and receptor interactions, particularly regarding its calcium channel blocking activity.

Table 2: Pharmacological Classification and Mechanisms of Difril

Classification BasisCategorySpecific Attributes
Chemical StructureDiphenylpropylamine DerivativeTertiary amine with phenylalkyl substituents
Primary MechanismMyocardial Catecholamine DepletorInterferes with vesicular storage of catecholamines
Secondary MechanismCalcium Channel Blocker (Early Generation)Reduces calcium influx in cardiac muscle
Therapeutic Class (Historical)Antianginal AgentManagement of angina pectoris
Structural AnalogsProadifen-like CompoundsShared diphenylalkyl backbone

Regulatory Approval Timeline and Global Market Status

The regulatory pathway for Difril followed mid-20th century pharmaceutical approval processes, preceding modern standardized regulatory frameworks. Based on historical patterns for cardiovascular drugs of this era, its development likely progressed through limited preclinical testing followed by clinical evaluation in angina patients. The compound would have received national-level approvals in European markets during the 1960s, though specific approval dates and agencies are not documented in available literature [4] [6].

Properties

CAS Number

1049-27-0

Product Name

Difril

IUPAC Name

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;hydrochloride

Molecular Formula

C24H28ClN

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C24H27N.ClH/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,20,24-25H,17-19H2,1H3;1H

InChI Key

MZICOCXOCXGTEM-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

Corontin
Difril
Prenylamine
Segontin

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.